Quinuclidine hydrochloride

Catalog No.
S708307
CAS No.
39896-06-5
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine hydrochloride

CAS Number

39896-06-5

Product Name

Quinuclidine hydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octane;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H

InChI Key

BZLBBZLOMXKMTA-UHFFFAOYSA-N

SMILES

C1CN2CCC1CC2.Cl

Canonical SMILES

C1C[NH+]2CCC1CC2.[Cl-]

Synthesis of Other Chemicals:

  • Quinuclidine hydrochloride is a valuable starting material for the synthesis of various other chemicals, including:
    • Anticholinergic drugs: These drugs block the action of the neurotransmitter acetylcholine, which can be helpful in treating certain conditions such as overactive bladder and urinary incontinence [Source: National Institutes of Health (NIH) - ]
    • Antimalarial drugs: Some quinuclidine derivatives are being investigated as potential antimalarial agents [Source: ScienceDirect - ]

Research into Cholinergic Systems:

  • Quinuclidine hydrochloride can be used to study the cholinergic system, which is a group of neurons that use acetylcholine as their neurotransmitter.
  • Researchers can use quinuclidine hydrochloride to:
    • Label and identify cholinergic neurons [Source: ScienceDirect - ]
    • Investigate the role of the cholinergic system in various physiological processes, such as learning and memory, movement, and autonomic function [Source: National Institutes of Health (NIH) - ]

Other Research Applications:

  • Quinuclidine hydrochloride may also be used in other areas of scientific research, such as:
    • Material science: For the development of new materials with specific properties [Source: Royal Society of Chemistry - ]
    • Environmental science: For studies on the fate and transport of chemicals in the environment [Source: American Chemical Society - ]

Quinuclidine hydrochloride is a bicyclic organic compound with the formula C7_7H12_{12}ClN. It is characterized by a unique bicyclic structure that consists of a saturated nitrogen-containing ring and is often utilized in organic synthesis and medicinal chemistry. Quinuclidine itself is a colorless solid that exhibits strong basic properties, with a pKa_a of 11.3 for its conjugate acid, indicating its capacity to act as a potent base in various reactions .

, primarily due to its basicity and nucleophilicity. It can participate in:

  • Cormas-Grisius Electrophilic Benzene Addition: Quinuclidine acts as a strong electrophile when protonated, facilitating electrophilic aromatic substitution reactions .
  • Synthesis of Quaternary Ammonium Salts: By reacting with alkyl halides, quinuclidine can be converted into quaternary ammonium salts, which are useful in various applications .
  • Catalytic Reactions: It serves as an effective catalyst in asymmetric synthesis reactions such as aldol reactions and Diels-Alder reactions, where it enhances the selectivity and yield of desired products .

Quinuclidine and its derivatives exhibit significant biological activities. Notably:

  • Antimicrobial Properties: Recent studies have shown that quinuclidine-based compounds possess potent antimicrobial activity against both gram-positive and gram-negative bacteria, making them promising candidates for developing new antibiotics .
  • Pharmacological

The synthesis of quinuclidine hydrochloride can be achieved through several methods:

  • Reduction of Quinuclidone: This method involves the reduction of quinuclidone using reducing agents to yield quinuclidine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
  • Extraction from Cinchona Alkaloids: Quinuclidine can also be isolated from cinchona bark through alkaloid extraction processes, where it is obtained alongside other related compounds .

Quinuclidine hydrochloride has diverse applications in various fields:

  • Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis, particularly in the preparation of complex molecules.
  • Pharmaceutical Development: Its derivatives play crucial roles in developing new medications targeting various health conditions.
  • Material Science: Quinuclidine is also explored for its potential applications in creating novel materials due to its unique structural properties .

Research into the interactions of quinuclidine hydrochloride has revealed:

  • Binding Affinity Studies: Quinuclidine derivatives have been studied for their binding affinities to muscarinic acetylcholine receptors, demonstrating potential applications in neurological research .
  • Mechanistic Studies on Antimicrobial Action: Investigations into the mechanisms of action have shown that cationic quinuclidine compounds disrupt bacterial membranes, providing insights into their effectiveness as antimicrobial agents .

Quinuclidine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
DABCO (1,4-Diazabicyclo[2.2.2]octane)Bicyclic amineContains two nitrogen atoms; used as a catalyst.
TropaneBicyclic amineHas a different carbon framework; used in alkaloids.
3-HydroxyquinuclidinolHydroxy-substituted quinuclidineExhibits different biological activities due to hydroxy group.
AceclidineQuinuclidine derivativeUsed clinically for glaucoma treatment; has specific pharmacological effects.

Quinuclidine's compact structure allows it to form stronger adducts with Lewis acids compared to similar compounds like triethylamine, enhancing its utility in organic synthesis . Its unique bicyclic configuration contributes to its distinct reactivity patterns and biological activities.

UNII

M95W3BUM1R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

39896-06-5

Wikipedia

Quinuclidine hydrochloride

Dates

Modify: 2023-08-15

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